Vinelose - 27208-98-6

Vinelose

Catalog Number: EVT-1554419
CAS Number: 27208-98-6
Molecular Formula: C8H16O5
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vinelose is a naturally occurring compound classified as a polysaccharide, specifically a type of fructan. It is primarily sourced from the roots of certain plants, including the Vigna species and other legumes. Vinelose is notable for its potential health benefits, including its prebiotic properties, which can enhance gut health by promoting the growth of beneficial bacteria.

Source

Vinelose is predominantly extracted from plant sources, particularly legumes and certain root vegetables. Its extraction involves isolating the polysaccharide from plant materials, where it is found in varying concentrations depending on the species and environmental conditions.

Classification

In terms of chemical classification, vinelose falls under polysaccharides, which are carbohydrates made up of long chains of monosaccharide units. Specifically, it is categorized as a fructan due to its composition of fructose units linked together by glycosidic bonds.

Synthesis Analysis

Methods

The synthesis of vinelose can be approached through various methodologies, including enzymatic hydrolysis and chemical extraction techniques.

  1. Enzymatic Hydrolysis: This method utilizes specific enzymes to break down larger carbohydrate molecules into vinelose. The process involves:
    • Enzyme Selection: Choosing appropriate enzymes such as inulinases or fructanases that specifically target fructosaccharides.
    • Reaction Conditions: Optimizing temperature, pH, and reaction time to maximize yield.
  2. Chemical Extraction: This involves using solvents or acids to extract vinelose from plant materials. The steps typically include:
    • Plant Material Preparation: Drying and grinding the source material.
    • Solvent Extraction: Using water or organic solvents to dissolve the polysaccharide.
    • Purification: Techniques such as precipitation or chromatography are employed to isolate vinelose from other compounds.

Technical Details

The choice between enzymatic and chemical methods often depends on factors such as cost, efficiency, and the desired purity of the final product.

Molecular Structure Analysis

Structure

Vinelose has a complex molecular structure characterized by a backbone of fructose units linked by β(2→1) glycosidic bonds. This structure contributes to its solubility and functionality as a dietary fiber.

Data

  • Molecular Formula: C₁₈H₃₂O₁₄
  • Molecular Weight: Approximately 432 g/mol
  • Structural Representation: Vinelose can be represented as a branched chain with varying degrees of polymerization, affecting its physical properties and biological activity.
Chemical Reactions Analysis

Reactions

Vinelose participates in several chemical reactions typical for polysaccharides:

  1. Hydrolysis: In acidic or enzymatic conditions, vinelose can be hydrolyzed into simpler sugars like fructose.
  2. Fermentation: Vinelose can be fermented by gut microbiota, producing short-chain fatty acids beneficial for colon health.
  3. Maillard Reaction: When subjected to heat in the presence of amino acids, vinelose may undergo browning reactions that affect flavor and color in food applications.

Technical Details

These reactions are essential for understanding vinelose's role in nutrition and food science, particularly regarding its prebiotic effects.

Mechanism of Action

Process

The mechanism of action of vinelose primarily revolves around its role as a prebiotic:

  1. Fermentation by Gut Microbiota: Vinelose is fermented by beneficial gut bacteria such as bifidobacteria and lactobacilli.
  2. Production of Short-Chain Fatty Acids: This fermentation process leads to the production of short-chain fatty acids like acetate and butyrate, which have numerous health benefits including anti-inflammatory properties.
  3. Enhancement of Gut Barrier Function: The metabolites produced during fermentation help strengthen the intestinal barrier and modulate immune responses.

Data

Studies indicate that vinelose can significantly increase the population of beneficial bacteria in the gut while reducing pathogenic bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vinelose typically appears as a white to off-white powder.
  • Solubility: It is soluble in water but insoluble in organic solvents.
  • Viscosity: Vinelose solutions exhibit high viscosity due to its polymeric nature.

Chemical Properties

  • Stability: Vinelose is stable under acidic conditions but may degrade at high temperatures or prolonged exposure to alkaline conditions.
  • Reactivity: It reacts with phenolic compounds during browning reactions in food processing.

Relevant Data or Analyses

Research indicates that vinelose retains its functional properties even after processing, making it suitable for various food applications.

Applications

Scientific Uses

Vinelose has several applications in scientific research and industry:

  1. Prebiotic Supplementation: Used in dietary supplements aimed at improving gut health.
  2. Food Industry: Incorporated into functional foods for its fiber content and health benefits.
  3. Pharmaceuticals: Investigated for potential therapeutic effects on metabolic disorders due to its impact on gut microbiota.

Properties

CAS Number

27208-98-6

Product Name

Vinelose

IUPAC Name

3,4,5-trihydroxy-2-methoxy-3-methylhexanal

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C8H16O5/c1-5(10)7(11)8(2,12)6(4-9)13-3/h4-7,10-12H,1-3H3

InChI Key

KDWVUMPBCYIPFG-UHFFFAOYSA-N

SMILES

CC(C(C(C)(C(C=O)OC)O)O)O

Synonyms

6-deoxy-3-C-methyl-2-O-methyltalose
vinelose

Canonical SMILES

CC(C(C(C)(C(C=O)OC)O)O)O

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